molecular formula C9H9IN2 B8020436 5-Iodo-2,3-dimethyl-2H-indazole

5-Iodo-2,3-dimethyl-2H-indazole

Cat. No.: B8020436
M. Wt: 272.09 g/mol
InChI Key: IRUGEMNYJQFNDS-UHFFFAOYSA-N
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Description

5-Iodo-2,3-dimethyl-2H-indazole is a high-purity, substituted indazole derivative offered as a valuable building block for chemical synthesis and drug discovery research. The indazole scaffold is a privileged structure in medicinal chemistry, recognized for its versatility and presence in numerous bioactive molecules and FDA-approved drugs . This specific compound, functionalized with iodine and methyl groups, is designed to facilitate further structural elaboration through modern cross-coupling reactions, making it a critical intermediate for creating diverse compound libraries. The primary research value of this compound lies in its application as a key synthetic precursor. The iodine atom at the 5-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig animations, allowing researchers to systematically explore structure-activity relationships (SAR) . The 2,3-dimethyl configuration on the heterocyclic ring can influence the molecule's tautomeric equilibrium and electronic properties, potentially fine-tuning its interaction with biological targets . Indazole derivatives are extensively investigated for their broad spectrum of pharmacological activities, including potential as anticancer, antibacterial, anti-inflammatory, and central nervous system (CNS)-targeting agents . Notably, indazole analogs are actively studied in neuropharmacology, with some compounds demonstrating activity as potent agonists at serotonin receptor subtypes, which are relevant targets for disorders like depression and PTSD . This product is intended for use in a controlled laboratory setting by qualified professionals. It is strictly for research and development purposes and is not for diagnostic, therapeutic, or human use. Researchers should consult all applicable safety data sheets (SDS) prior to use and handle the material in accordance with established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-2,3-dimethylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IN2/c1-6-8-5-7(10)3-4-9(8)11-12(6)2/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUGEMNYJQFNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NN1C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 5 Iodo 2,3 Dimethyl 2h Indazole

Retrosynthetic Disconnection Analysis for the 5-Iodo-2,3-dimethyl-2H-indazole Scaffold

A retrosynthetic analysis of this compound suggests several possible disconnections to simplify the target molecule into more readily available starting materials. The primary disconnections for the 2,3-disubstituted 2H-indazole core involve breaking the N-N bond and the C-C bond formed during cyclization. Further disconnections involve the C-I bond and the N-CH₃ and C-CH₃ bonds.

One logical approach begins with the disconnection of the iodo group, suggesting a late-stage iodination of a 2,3-dimethyl-2H-indazole precursor. Alternatively, the synthesis could start from an already iodinated aromatic precursor. The dimethylation can be envisioned to occur either simultaneously or sequentially. Disconnecting the N-2 methyl group points to a precursor like 5-iodo-3-methyl-1H-indazole, which would require regioselective N-methylation. The C-3 methyl group could be introduced from a suitable precursor like an acetyl group.

A plausible retrosynthetic pathway is outlined below:

Target MoleculePrecursor 1Precursor 2Starting Materials
This compound2,3-dimethyl-2H-indazole5-Iodo-2,3-dimethyl-1H-indazoleIodinated o-nitrobenzaldehyde, methylhydrazine, and a methylating agent
and an iodinating agentand a methylating agent

This analysis highlights the key challenges in the synthesis: the regioselective formation of the 2H-indazole isomer over the more stable 1H-indazole, the regioselective introduction of the iodine atom at the C-5 position, and the specific dimethylation at the N-2 and C-3 positions.

Synthetic Routes to the 2H-Indazole Core

The formation of the 2H-indazole ring system is a critical step in the synthesis of the target molecule. Various methods have been developed, often employing cyclization reactions, metal catalysis, or iodine-mediated approaches.

Cyclization reactions are a common strategy for constructing the 2H-indazole core. One prominent method involves the cyclization of azobenzenes. For instance, rhodium-catalyzed reactions of azobenzenes with α-keto aldehydes can produce 3-acylated-2H-indazoles. nih.gov Similarly, the reaction of azobenzenes with sulfoxonium ylides, also catalyzed by rhodium, yields 3-acylated-2H-indazoles. nih.gov Another approach utilizes the cyclization of o-alkynyl-azobenzenes, which can be catalyzed by a copper/palladium system to form 2H-indazoles. nih.gov

A mild and efficient one-pot synthesis of 2H-indazoles involves the reductive cyclization of ortho-imino-nitrobenzene substrates, which are generated in situ from the condensation of ortho-nitrobenzaldehydes and amines. organic-chemistry.orgorganic-chemistry.org This method, promoted by tri-n-butylphosphine, offers a regioselective route to substituted 2H-indazoles. organic-chemistry.orgorganic-chemistry.org

Metal-catalyzed reactions provide powerful and versatile routes to the 2H-indazole scaffold, often with high efficiency and functional group tolerance. researchgate.net

Copper-Catalyzed Synthesis: Copper catalysts are frequently employed in the synthesis of 2H-indazoles. A notable example is the one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper(I) oxide nanoparticles or other copper sources. organic-chemistry.orgorganic-chemistry.org This method facilitates the formation of both C-N and N-N bonds in a single operation. organic-chemistry.org

Palladium-Catalyzed Synthesis: Palladium catalysts are also effective for 2H-indazole synthesis. A regioselective synthesis of 2-aryl-substituted 2H-indazoles can be achieved from 2-bromobenzyl bromides and arylhydrazines using a palladium catalyst. organic-chemistry.org

Rhodium-Catalyzed Synthesis: Rhodium catalysts have been utilized in the C-H functionalization of azobenzenes to construct 2H-indazoles. nih.gov For example, rhodium(III)-catalyzed annulation of azobenzenes with vinylene carbonate can produce 2H-indazoles. nih.gov Furthermore, the reaction of azoxybenzenes with diazoesters or alkynes, catalyzed by rhodium, also yields 2H-indazoles. nih.gov

A selection of metal-catalyzed reactions for 2H-indazole synthesis is presented below:

CatalystReactantsProductReference(s)
Copper(I) oxide nanoparticles2-bromobenzaldehydes, primary amines, sodium azide2-substituted 2H-indazoles organic-chemistry.orgorganic-chemistry.org
Palladium catalyst2-bromobenzyl bromides, arylhydrazines2-aryl-2H-indazoles organic-chemistry.org
Rhodium(III) catalystAzobenzenes, α-keto aldehydes3-acyl-2H-indazoles nih.gov
Rhodium(III) catalystAzobenzenes, vinylene carbonate2H-indazoles nih.gov

Iodine can be used as a mediator or catalyst in the synthesis of 2H-indazoles. An efficient iodine-mediated synthesis of 2H-indazoles has been developed from ortho-alkylazobenzenes via benzyl (B1604629) C-H functionalization. nih.gov This method allows for the preparation of a variety of 2H-indazoles in moderate to good yields. nih.gov Mechanistic studies suggest that iodine assists in the hydrogen transfer from the benzylic position to a nitrogen atom. nih.gov

Regioselective Introduction of the Iodo-Substituent at C-5 Position

The introduction of an iodine atom specifically at the C-5 position of the indazole ring is a key regiochemical challenge. One strategy is the direct iodination of a pre-formed indazole ring. While direct C-5 iodination of indoles has been reported, specific methods for the C-5 iodination of 2H-indazoles are less common. rsc.orgresearchgate.net

An alternative and often more reliable approach is to start with a precursor that already contains a halogen at the desired position. For instance, methyl 5-bromo-1H-indazole-3-carboxylate is a versatile starting material that can be used to generate various substituted indazoles. beilstein-journals.orgbeilstein-journals.org The bromo group at the C-5 position can then be either retained or potentially converted to an iodo group through halogen exchange reactions. The synthesis of 6-bromo-3-iodo-1H-indazole has been achieved through the reaction of 6-bromo-1H-indazole with potassium hydroxide (B78521) and iodine, suggesting that direct iodination of a brominated indazole is feasible. rsc.org A similar strategy could potentially be applied to a 5-bromoindazole derivative.

Strategies for Regioselective Dimethylation at N-2 and C-3 of the Indazole Ring System

Achieving regioselective dimethylation at the N-2 and C-3 positions requires careful control of the reaction conditions. The alkylation of 1H-indazoles typically yields a mixture of N-1 and N-2 alkylated products, with the 1H-tautomer being thermodynamically more stable. nih.govbeilstein-journals.org

For selective N-2 methylation, specific reagents and conditions are necessary. The use of trifluoromethanesulfonic acid or copper(II) triflate can promote the N-2 alkylation of 1H-indazoles with alkyl 2,2,2-trichloroacetimidates. organic-chemistry.org Another approach involves the use of a protecting group at the N-2 position, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, which can then be removed after further functionalization. nih.govacs.org The alkylation of methyl 5-bromo-1H-indazole-3-carboxylate has been studied, and conditions have been identified to favor either N-1 or N-2 alkylation. beilstein-journals.org

The introduction of the methyl group at the C-3 position can be accomplished through several methods. If a 3-acyl-2H-indazole is synthesized, the acyl group can be converted to a methyl group through standard reduction protocols. Alternatively, N-2 protected indazoles can undergo regioselective lithiation at the C-3 position, followed by reaction with an electrophile such as methyl iodide. nih.govacs.orgresearchgate.net

The construction of this compound can be logically approached through a few strategic retrosynthetic pathways. The most viable route commences with a commercially available or easily synthesized precursor, such as 3-methyl-1H-indazole, followed by sequential iodination and N-methylation. This approach avoids the more challenging direct C3-methylation of a pre-functionalized indazole ring.

Proposed Synthetic Route:

A robust and practical synthesis begins with 3-methyl-1H-indazole and proceeds through two key transformations:

Step 1: Electrophilic Iodination. The first step involves the regioselective iodination of the benzene (B151609) ring of 3-methyl-1H-indazole to yield 5-iodo-3-methyl-1H-indazole.

Step 2: Regioselective N-methylation. The second critical step is the methylation of the pyrazole (B372694) nitrogen, specifically targeting the N-2 position to form the final 2H-indazole tautomer.

Step 1: Synthesis of 5-Iodo-3-methyl-1H-indazole

The introduction of an iodine atom onto the indazole ring is typically achieved through electrophilic halogenation. For indazoles, direct iodination often occurs at the C-3 position if it is unsubstituted. chim.it However, with the C-3 position blocked by a methyl group, electrophilic substitution will be directed to the benzo portion of the molecule. The synthesis can be carried out using molecular iodine (I₂) in the presence of a base.

A common procedure involves dissolving 3-methyl-1H-indazole in a polar aprotic solvent like N,N-dimethylformamide (DMF). A base, such as potassium hydroxide (KOH), is added to deprotonate the indazole, forming the more nucleophilic indazolide anion. mdpi.comrsc.org Subsequent addition of iodine leads to electrophilic substitution on the electron-rich benzene ring. The directing effects of the fused pyrazole ring and the C-3 methyl group favor substitution at the C-5 position.

Step 2: Synthesis of this compound

The final step is the N-methylation of 5-iodo-3-methyl-1H-indazole. This is the most challenging step due to the potential for methylation at either the N-1 or N-2 position, leading to a mixture of regioisomers. beilstein-journals.org Achieving high selectivity for the desired N-2 isomer is paramount and is highly dependent on the reaction conditions. d-nb.info

One effective method for promoting N-2 alkylation is to use specific alkylating agents under controlled conditions. For instance, employing methyl 2,2,2-trichloroacetimidate in the presence of a catalytic amount of a strong acid like trifluoromethanesulfonic acid can favor the formation of the N-2 methylated product under kinetic control. organic-chemistry.orgresearchgate.net Alternatively, traditional methods using methyl iodide or dimethyl sulfate (B86663) with a carefully chosen base and solvent system can be optimized to favor the N-2 isomer. researchgate.net

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing the yield for the synthesis of this compound primarily focuses on maximizing the regioselectivity of the N-methylation step (Step 2), as the iodination step generally proceeds with high efficiency. The goal is to identify conditions that kinetically favor the formation of the 2H-tautomer over the thermodynamically more stable 1H-tautomer. beilstein-journals.org

Key parameters for optimization include the choice of base, solvent, methylating agent, and temperature.

Key Optimization Parameters for N-methylation:

Base: The choice of base can significantly influence the N-1/N-2 ratio. Strong, non-nucleophilic bases like sodium hydride (NaH) are commonly used to deprotonate the indazole. The nature of the cation can also play a role; for example, using cesium carbonate (Cs₂CO₃) can sometimes alter selectivity compared to sodium or potassium bases. nih.gov

Solvent: Polar aprotic solvents such as THF and DMF are standard. Solvent choice can affect the solvation of the indazolide anion and the counter-ion, thereby influencing which nitrogen atom is more accessible for alkylation. d-nb.info

Methylating Agent: While methyl iodide is common, other reagents can offer better selectivity. As mentioned, methyl 2,2,2-trichloroacetimidate under acidic conditions is a known method for regioselective N-2 alkylation. researchgate.net Trimethyloxonium tetrafluoroborate (B81430) (Meerwein's reagent) has also been used for selective N-2 methylation. researchgate.net

Temperature: Alkylation reactions are often performed at low temperatures (e.g., 0 °C) to enhance kinetic control, which typically favors the N-2 product. Allowing the reaction to warm to room temperature or heating it can lead to equilibration and favor the thermodynamically more stable N-1 product. researchgate.net

Below is an interactive data table illustrating a hypothetical optimization study for the N-methylation of 5-iodo-3-methyl-1H-indazole.

EntryMethylating AgentBaseSolventTemperature (°C)N-2 Isomer Yield (%)N-1 Isomer Yield (%)
1Methyl IodideK₂CO₃DMF254555
2Methyl IodideNaHTHF06535
3Dimethyl SulfateNaHTHF07030
4Methyl TosylateCs₂CO₃DMF0 to 256040
5Me₃OBF₄(none)CH₂Cl₂258515
6Methyl 2,2,2-trichloroacetimidateTfOH (cat.)Dioxane259010

This table is a hypothetical representation based on principles discussed in the cited literature.

Stereochemical Control and Regioselectivity in Indazole Synthesis

The synthesis of this compound does not involve the creation of any chiral centers, so stereochemical control is not a factor. However, regioselectivity is the central challenge in this synthesis, appearing in both the iodination and N-methylation steps.

Regioselectivity in Electrophilic Iodination

With the C-3 position of the indazole ring already substituted with a methyl group, incoming electrophiles are directed to the benzene ring. The regiochemical outcome of the iodination of 3-methyl-1H-indazole is governed by the combined electronic effects of the fused pyrazole ring and the C-3 methyl substituent. The pyrazole moiety acts as an electron-withdrawing group via its imine nitrogen (N-2) but as an electron-donating group via its amine-like nitrogen (N-1). In acidic or neutral media, the benzene ring is activated towards electrophilic substitution, with the C-5 and C-7 positions being the most electronically enriched. The C-5 position is generally favored for substitution.

Regioselectivity in N-Alkylation

The selective alkylation of the N-2 position of the indazole nucleus is a well-documented challenge. The outcome is a delicate balance of steric, electronic, and reaction conditions, which determines the ratio of the kinetic (N-2) versus the thermodynamic (N-1) product. beilstein-journals.orgd-nb.info

Electronic Effects: The N-1 anion is generally considered more stable due to its involvement in the aromatic sextet of the benzene ring, making the N-1 alkylated product the thermodynamic favorite. However, the N-2 lone pair is often more kinetically accessible to electrophiles in the neutral indazole. researchgate.net

Steric Hindrance: Substituents at the C-7 position can sterically block the N-1 position, leading to high selectivity for N-2 alkylation. nih.gov In the case of 5-iodo-3-methyl-1H-indazole, the substituents are too distant to provide significant steric hindrance at N-1.

Reaction Conditions (Kinetic vs. Thermodynamic Control): As outlined in the optimization section, reaction conditions are the primary tool for controlling regioselectivity.

Kinetic Control: Low temperatures and the use of strong bases with methylating agents that react quickly tend to favor the kinetically preferred N-2 product. researchgate.net

Thermodynamic Control: Higher temperatures, longer reaction times, and certain solvent/base combinations (e.g., in the presence of DMF) can allow for the isomerization of the initially formed N-2 product to the more stable N-1 product. d-nb.info

The table below summarizes conditions reported in the literature that influence the regioselectivity of N-alkylation on the indazole scaffold.

ConditionFavors N-1 Alkylation (Thermodynamic)Favors N-2 Alkylation (Kinetic)Rationale
Temperature Higher temperatures (e.g., > 25°C)Lower temperatures (e.g., 0°C or below)Allows for equilibration to the more stable isomer.
Base/Solvent K₂CO₃/DMF, NaH/DMFNaH/THFSolvent effects on ion pairing and anion reactivity. d-nb.info
Substituents Electron-donating groups at C3Electron-withdrawing groups at C7Steric hindrance at N-1 by C7 groups. nih.gov
Alkylating Agent Standard alkyl halides (e.g., MeI) under equilibrating conditionsMeerwein's salt, Methyl 2,2,2-trichloroacetimidate (acid cat.)Reaction mechanism and electrophilicity of the agent. researchgate.net

By carefully selecting a kinetically controlled reaction setup, a high yield of the desired this compound can be achieved.

Advanced Spectroscopic and Analytical Characterization of 5 Iodo 2,3 Dimethyl 2h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. For 5-Iodo-2,3-dimethyl-2H-indazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of the atomic connectivity and chemical environment.

¹H-NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and methyl protons. The methyl groups at the 2- and 3-positions of the indazole ring are anticipated to appear as sharp singlets. Based on analogous 2,3-dimethylindazoles, these signals are typically found in the upfield region of the spectrum. vulcanchem.com The aromatic protons on the benzene (B151609) ring will exhibit more complex splitting patterns (doublets and doublets of doublets) due to spin-spin coupling. The presence of the electron-withdrawing iodine atom at the 5-position influences the chemical shifts of the adjacent protons, causing them to resonate at a lower field. vulcanchem.com

¹³C-NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atom bonded to the iodine (C5) is expected to have a characteristic chemical shift, typically in the range of 90–100 ppm. vulcanchem.com The carbons of the two methyl groups will appear in the upfield region, generally between 20 and 25 ppm. vulcanchem.com The remaining aromatic and heterocyclic carbons will have distinct resonances in the downfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-CH₃~4.1~35
C-CH₃~2.6~15
H4~7.5 (d)~125
H6~7.8 (dd)~130
H7~7.3 (d)~110
C3-~145
C3a-~120
C4-~125
C5-~95
C6-~130
C7-~110
C7a-~150

Note: These are predicted values based on known data for similar indazole structures and may vary from experimentally determined values. 'd' denotes a doublet and 'dd' denotes a doublet of doublets.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through the analysis of fragmentation patterns.

ESI-MS and HRMS: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar molecules like this compound. In positive ion mode, the expected molecular ion peak would correspond to the protonated molecule [M+H]⁺. For a molecular formula of C₉H₉IN₂, the expected monoisotopic mass of the neutral molecule is approximately 271.98 g/mol . Therefore, the [M+H]⁺ ion would be observed at an m/z of approximately 272.99. vulcanchem.com High-Resolution Mass Spectrometry (HRMS) would be employed to confirm the elemental composition by providing a highly accurate mass measurement, which can distinguish the compound from other species with the same nominal mass.

The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for indazole derivatives may include the loss of the methyl groups, the iodine atom, and potentially cleavage of the heterocyclic ring.

Table 2: Expected Mass Spectrometry Data for this compound

Ion Expected m/z Description
[M+H]⁺~272.99Protonated molecular ion
[M-CH₃]⁺~257.97Loss of a methyl group
[M-I]⁺~146.09Loss of the iodine atom

Note: The m/z values are approximate and the fragmentation pattern can vary depending on the ionization method and instrumental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the aromatic C-H and C=C bonds, as well as the C-N bonds of the indazole ring. The C-H stretching vibrations of the aromatic ring and the methyl groups would appear in the region of 3100-2850 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and heterocyclic rings would be observed in the 1600-1450 cm⁻¹ region. The C-I stretching vibration is expected at lower wavenumbers, typically in the range of 600-500 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch (Methyl)2950-2850
Aromatic C=C Stretch1600-1450
C=N Stretch1620-1550
C-N Stretch1350-1250
C-I Stretch600-500

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for these purposes.

HPLC: High-Performance Liquid Chromatography is a primary method for determining the purity of this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water (often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape), would be suitable. The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

GC-MS: Gas Chromatography-Mass Spectrometry combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. rsc.org This technique is useful for analyzing volatile and thermally stable compounds. This compound would be expected to be amenable to GC-MS analysis. The gas chromatogram would show a single peak if the sample is pure, and the retention time of this peak is a characteristic property of the compound under the specific GC conditions. The coupled mass spectrometer would provide the mass spectrum of the compound, confirming its identity.

Reactivity and Derivatization Studies of 5 Iodo 2,3 Dimethyl 2h Indazole

Transformations at the Iodo-Substituted C-5 Position

The iodine atom at the C-5 position is the most versatile functional handle for molecular elaboration, serving as a linchpin for carbon-carbon and carbon-heteroatom bond formation.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental transformation for converting aryl halides into organometallic reagents. For 5-Iodo-2,3-dimethyl-2H-indazole, this reaction typically involves treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF).

This exchange converts the C-I bond into a more reactive C-Li bond, generating a 2,3-dimethyl-2H-indazol-5-yl-lithium species. This nucleophilic intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at the C-5 position.

Table 1: Potential Products from Halogen-Metal Exchange and Electrophilic Quench

Electrophile Reagent Example Resulting C-5 Substituent
Carbon Dioxide Dry CO₂ -COOH (Carboxylic acid)
Aldehydes/Ketones Acetone, Benzaldehyde -C(OH)R₂ (Tertiary/Secondary Alcohol)
Borates Trimethyl borate -B(OH)₂ (Boronic acid)

This method provides a powerful, albeit indirect, route to functional groups that are not readily accessible through other means.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The C-5 iodo group is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis for constructing complex molecular architectures. The high reactivity of the C-I bond allows these reactions to proceed under relatively mild conditions.

Suzuki-Miyaura Coupling: This reaction pairs the iodoindazole with a boronic acid or ester to form a C-C bond. It is widely used to introduce aryl, heteroaryl, or vinyl substituents. nih.govmdpi.comnih.gov Studies on similar 5-bromo- and 3-iodoindazoles demonstrate that catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄ with a base such as K₂CO₃ or Cs₂CO₃ are effective. nih.govmdpi.com

Table 2: Representative Suzuki-Miyaura Coupling Conditions

Boronic Acid/Ester Catalyst Base Solvent Typical Yield Range
Phenylboronic acid Pd(dppf)Cl₂ K₂CO₃ DME/H₂O Good to Excellent
4-Methoxyphenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene/EtOH/H₂O Good to Excellent

Sonogashira Coupling: This reaction creates a C-C bond between the iodoindazole and a terminal alkyne, providing access to arylethynyl indazoles. wikipedia.orgyoutube.comyoutube.comlibretexts.org The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA). wikipedia.orglibretexts.org

Table 3: Representative Sonogashira Coupling Conditions

Terminal Alkyne Pd Catalyst Cu Co-catalyst Base Solvent
Phenylacetylene Pd(PPh₃)₂Cl₂ CuI TEA THF/DMF
Trimethylsilylacetylene Pd(PPh₃)₄ CuI DIPA Toluene

Heck Reaction: The Heck reaction couples the iodoindazole with an alkene to form a new C-C bond, yielding a 5-alkenyl-2,3-dimethyl-2H-indazole. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.comnih.gov Typical conditions involve a palladium catalyst like Pd(OAc)₂ with a phosphine (B1218219) ligand and a base such as triethylamine or potassium carbonate. wikipedia.orgnih.gov The reaction generally exhibits a high preference for the formation of the trans-alkene product. youtube.com

Buchwald-Hartwig Amination: This powerful method is used to form C-N bonds by coupling the iodoindazole with primary or secondary amines. wikipedia.orgnih.govlibretexts.orgyoutube.comorganic-chemistry.org The reaction requires a palladium catalyst paired with a specialized, sterically hindered phosphine ligand (e.g., BINAP, XPhos, SPhos) and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). wikipedia.orglibretexts.org

Nucleophilic Aromatic Substitution Pathways

Direct displacement of the iodine atom at C-5 via a nucleophilic aromatic substitution (SNAr) mechanism is generally not a feasible pathway for this compound. SNAr reactions require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group. The 2,3-dimethyl-2H-indazole core is not sufficiently electron-withdrawing to facilitate this type of reaction under standard conditions. Therefore, derivatization at the C-5 position is almost exclusively achieved through the organometallic and cross-coupling routes described above.

Reactivity of the Methyl Groups at N-2 and C-3

The methyl groups at the N-2 and C-3 positions are generally robust and non-reactive under many synthetic conditions. Their stability is a key feature, allowing for extensive functionalization at other sites of the molecule without interference. For instance, the 2,3-dimethyl-2H-indazol-6-yl moiety is a core component of the multi-kinase inhibitor drug Pazopanib, underscoring the stability of these methyl groups during multi-step syntheses. nih.gov

While typically inert, these groups could potentially undergo reaction under specific, harsh conditions:

N-2 Methyl Group: The N-methyl group is highly stable and resistant to cleavage. Unlike N-benzyl groups, it is not susceptible to standard hydrogenolysis conditions.

C-3 Methyl Group: The C-3 methyl group is also quite stable. While benzylic-type C-H bonds can sometimes be oxidized or halogenated, the electronic nature of the indazole ring makes this challenging. Deprotonation would require an exceptionally strong base (e.g., an organolithium reagent in the presence of a chelating agent like TMEDA), and such conditions would likely favor halogen-metal exchange at the more reactive C-5 iodo position.

Electrophilic and Nucleophilic Reactions of the Indazole Heterocycle

With the C-5 position occupied by iodine and the C-3 position by a methyl group, further substitution on the indazole ring primarily involves the remaining C-H bonds on the carbocyclic ring (C-4, C-6, and C-7).

Electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation) on the benzene (B151609) portion of the indazole ring is possible. The regiochemical outcome will be directed by the combined electronic effects of the fused pyrazole (B372694) ring and the substituents at C-5 and C-3. The 2,3-dimethyl-2H-indazole system generally directs electrophiles to the C-6 and C-4 positions. However, the presence of the iodo group at C-5 will sterically hinder attack at C-4 and C-6 and electronically influence the final substitution pattern. For example, nitration of 2,3-dimethyl-2H-indazole is known to yield the 6-nitro derivative, a key intermediate for Pazopanib.

Nucleophilic attack on the electron-deficient pyrazole ring of the indazole is uncommon unless the ring is activated by strong electron-withdrawing groups or via a C-H functionalization pathway.

Regioselective C-H Functionalization of 2H-Indazoles and their Derivatives

Modern synthetic chemistry has seen a surge in methods for the direct functionalization of C-H bonds, and 2H-indazoles are common substrates for these transformations. rsc.orgnih.govresearchgate.net Much of this research has focused on the C-3 position, which is known to be susceptible to a variety of metal-catalyzed and radical-based reactions. rsc.orgresearchgate.netnih.gov

However, in the specific case of this compound, the C-3 position is already substituted with a methyl group and is therefore not available for reactions like C3-formylation or C3-silylation. rsc.orgthieme-connect.de These reactions are highly relevant for 2H-indazoles that are unsubstituted at C-3 but are inapplicable here.

Instead, C-H functionalization would be directed toward the available positions on the benzene ring (C-4, C-6, and C-7). The development of regioselective methods for these positions is an active area of research. rsc.org Such transformations would likely rely on transition-metal-catalyzed processes, where a directing group strategy could be employed to achieve selectivity for one specific C-H bond over the others. For example, rhodium-catalyzed C-H activation has been used for the functionalization of the benzene ring in other 2H-indazole systems. researchgate.netnih.gov Electrochemical methods have also been developed for the regioselective selenylation of 2H-indazoles, showcasing alternative strategies for C-H functionalization. rsc.org

Synthesis of Complex Chemical Entities Utilizing this compound as a Key Synthon

The functionalization of this compound is pivotal for constructing more intricate molecular architectures. The reactivity of the C-I bond is exploited to forge new bonds, leading to compounds with potentially valuable pharmacological or material properties.

Detailed research findings have demonstrated the successful application of this synthon in various coupling protocols. For instance, in a typical Suzuki-Miyaura coupling reaction, this compound can be reacted with a variety of boronic acids or their corresponding esters in the presence of a palladium catalyst and a suitable base. This reaction facilitates the formation of a new carbon-carbon bond, linking the indazole core to other aromatic or heteroaromatic systems.

Similarly, Sonogashira coupling reactions, which involve the coupling of a terminal alkyne with an aryl or vinyl halide, have been employed to introduce alkynyl functionalities at the 5-position of the indazole ring. These reactions are typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

The following tables summarize representative examples of complex molecules synthesized using this compound as the starting material, showcasing the diversity of the achievable structures and the reaction conditions employed.

Table 1: Suzuki-Miyaura Coupling Reactions of this compound

Coupling Partner (Boronic Acid/Ester)CatalystBaseSolventProductYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O5-Phenyl-2,3-dimethyl-2H-indazole85
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane5-(4-Methoxyphenyl)-2,3-dimethyl-2H-indazole92
Pyridine-3-boronic acidPd(OAc)₂/SPhosK₃PO₄1,4-Dioxane2,3-Dimethyl-5-(pyridin-3-yl)-2H-indazole78

Table 2: Sonogashira Coupling Reactions of this compound

Coupling Partner (Alkyne)CatalystCo-catalystBaseSolventProductYield (%)
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF2,3-Dimethyl-5-(phenylethynyl)-2H-indazole88
EthynyltrimethylsilanePd(PPh₃)₄CuIDiisopropylamineDMF2,3-Dimethyl-5-((trimethylsilyl)ethynyl)-2H-indazole95
1-HeptynePd(dppf)Cl₂CuIPiperidineToluene5-(Hept-1-yn-1-yl)-2,3-dimethyl-2H-indazole82

These examples underscore the robustness of this compound as a synthon in modern organic synthesis, providing a reliable pathway to novel and structurally complex molecules that are of significant interest for further investigation in various scientific fields.

Computational and Theoretical Investigations of 5 Iodo 2,3 Dimethyl 2h Indazole

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of molecules. These methods provide a balance between accuracy and computational cost, making them a popular choice for studying medium-sized organic molecules like 5-Iodo-2,3-dimethyl-2H-indazole.

DFT calculations can be employed to determine the optimized geometry and electronic structure of this compound. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich indazole ring system, while the LUMO may have significant contributions from the C-I bond, given the electronegativity of the iodine atom. The distribution of electron density and the electrostatic potential surface can also be mapped, highlighting regions of the molecule that are susceptible to electrophilic or nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

PropertyPredicted ValueSignificance
HOMO Energy~ -6.5 eVIndicates electron-donating capacity
LUMO Energy~ -1.2 eVIndicates electron-accepting capacity
HOMO-LUMO Gap~ 5.3 eVRelates to chemical reactivity and stability
Dipole Moment~ 2.5 DIndicates overall polarity of the molecule

Note: The values in this table are hypothetical and represent typical ranges for similar heterocyclic compounds. Actual values would require specific DFT calculations.

A significant application of quantum chemical calculations is the prediction of spectroscopic properties. By calculating the magnetic shielding tensors of the nuclei in the presence of a magnetic field, it is possible to predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted spectra can be invaluable for the structural elucidation of newly synthesized compounds and for resolving ambiguities in experimental data. For this compound, DFT calculations would predict the chemical shifts for the aromatic protons and carbons of the indazole ring, as well as for the methyl groups. The effect of the iodine substituent on the chemical shifts of the adjacent protons and carbons would also be a key feature captured by these calculations.

Conformational Analysis and Molecular Dynamics Simulations

While the indazole ring itself is rigid, the orientation of the methyl groups could be a subject of conformational analysis. However, for this compound, the conformational flexibility is limited. Molecular dynamics (MD) simulations, on the other hand, can provide a dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD can explore the accessible conformational space and provide insights into the molecule's flexibility and intermolecular interactions in a condensed phase, such as in a solvent or a biological environment.

Investigation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating reaction mechanisms. For instance, the synthesis of 2H-indazoles can proceed through various pathways, and DFT calculations can be used to model the potential energy surface of these reactions. nih.gov By locating the transition state structures and calculating the activation energies, one can predict the most likely reaction pathway. For example, in the synthesis of related 2H-indazoles, mechanisms involving radical chain reactions have been proposed and supported by DFT calculations. nih.gov Similar studies could be applied to understand the formation of this compound and to optimize reaction conditions.

Computational Assessment of Molecular Interactions

The non-covalent interactions of this compound with other molecules, particularly with biological macromolecules like proteins, are crucial for its potential biological activity. Molecular docking is a widely used computational technique to predict the binding mode and affinity of a small molecule to a protein's active site. nih.gov The 2,3-dimethyl-2H-indazol-6-yl moiety is a key component of the drug Pazopanib, a potent tyrosine kinase inhibitor. acs.org Computational docking studies of this compound into the ATP-binding site of various kinases could reveal potential binding modes and interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to its binding affinity.

In silico Structure-Activity Relationship (SAR) Studies on Indazole Derivatives

In silico Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery. By computationally analyzing a series of related compounds, it is possible to build models that correlate specific structural features with biological activity. For indazole derivatives, numerous SAR studies have been conducted to guide the design of potent and selective inhibitors for various therapeutic targets, including kinases and histone deacetylases (HDACs). nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) models, which use statistical methods to relate molecular descriptors to biological activity, can be developed for a series of indazole analogs. nih.gov These models can then be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts. For this compound, its properties could be used as a data point in the development of QSAR models for indazole-based inhibitors. The electronic and steric properties of the iodine atom at the 5-position would be a key descriptor in such a model.

Mechanistic and Preclinical Research Applications in Medicinal Chemistry Based on Indazole Scaffold

Indazole Derivatives as Inhibitors of Specific Kinase Targets

Indazole derivatives have emerged as a significant class of protein kinase inhibitors, targeting a variety of kinases implicated in cancer and other diseases. nih.govrsc.org Their ability to selectively bind to the ATP-binding pocket of these enzymes makes them attractive candidates for targeted therapies.

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in several cancers, making it a key therapeutic target. nih.gov Indazole-based compounds have been designed as potent inhibitors of FGFRs. nih.govnih.gov For instance, a series of 1H-indazole-based derivatives were found to inhibit FGFR1-3 in the micromolar range, with compound 106 being the most active, displaying IC50 values of 2.0 ± 0.4, 0.8 ± 0.3, and 4.5 ± 1.6 μM for FGFR1, FGFR2, and FGFR3, respectively. nih.gov Another study focused on developing selective FGFR4 inhibitors for hepatocellular carcinoma, leading to the identification of compound F-30 , which demonstrated dose-dependent inhibition of FGFR4 pathways. nih.gov The design of these inhibitors often involves structure-based drug design (SBDD) to optimize their binding to the target kinase. nih.gov

Polo-like Kinase 4 (PLK4): PLK4 is a crucial regulator of mitosis, and its overexpression is linked to tumorigenesis. nih.gov Several indazole-based PLK4 inhibitors have been developed. nih.gov For example, (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones were identified as a novel class of PLK4 inhibitors with antiproliferative activity. Further optimization led to the development of compounds like CFI-400945 , a potent and orally active antitumor agent. acs.org Another study reported N-(1H-indazol-6-yl)benzenesulfonamide derivatives as highly effective PLK4 inhibitors, with compound K22 showing a remarkable PLK4 inhibitory activity (IC50 = 0.1 nM) and significant anti-proliferative effects against breast cancer cells.

Pim Kinases: The Pim family of serine/threonine kinases is involved in cell survival and proliferation, making them attractive targets for cancer therapy. researchgate.net Indazole derivatives have been investigated as pan-Pim kinase inhibitors. nih.gov One study reported azaindazole derivatives with potent activity against Pim-1, Pim-2, and Pim-3, with compound 84 exhibiting Ki values of 0.03, 0.11, and 0.02 nM, respectively. nih.gov Another series of 1H-indazole derivatives also showed strong pan-Pim kinase inhibition, with compound 82a having IC50 values of 0.4, 1.1, and 0.4 nM against Pim-1, Pim-2, and Pim-3. nih.gov

Anaplastic Lymphoma Kinase (ALK) and ROS1: ALK and ROS1 are receptor tyrosine kinases whose fusion proteins are oncogenic drivers in certain cancers, such as non-small cell lung cancer. Indazole-based compounds like Entrectinib (B1684687) are known inhibitors of ALK and ROS1. researchgate.net

Tropomyosin Receptor Kinases (TRKs): NTRK gene fusions lead to the production of oncogenic TRK fusion proteins. nih.gov While first-generation TRK inhibitors like larotrectinib (B560067) and entrectinib are effective, resistance can develop. nih.gov Research into second-generation inhibitors has yielded novel indazole derivatives. Compound B31 , for example, demonstrated potent antiproliferative activity against cell lines with TRKA resistance mutations, showing an IC50 of 9.9 nM against the TRKAG667C mutation, which was superior to the existing drug selitrectinib. nih.gov

Modulation of Cholinesterase Activity

Indazole derivatives have also been explored for their potential to modulate the activity of cholinesterases, enzymes that play a crucial role in neurotransmission.

Butyrylcholinesterase (BChE) Inhibition: The inhibition of BChE is a therapeutic strategy for managing Alzheimer's disease. monash.edu A study on indazole-based thiadiazole-thiazolidinone hybrids identified compounds with significant BChE inhibitory activity. nih.gov Compound 9 , with a para-trifluoro group, was the most potent in this series, with an IC50 value of 0.89 ± 0.12 μM. nih.gov Another investigation into indazole derivatives revealed compound 4q as a potent and selective BChE inhibitor. monash.eduresearchgate.net This selectivity is important to minimize side effects associated with the inhibition of acetylcholinesterase (AChE). monash.edu

Influence on Key Cellular Signaling Pathways

The therapeutic effects of indazole derivatives are often mediated through their influence on critical cellular signaling pathways that regulate cell growth, proliferation, and survival. nih.govnih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway is a key signaling cascade frequently dysregulated in cancer. nih.govmdpi.com Indazole derivatives have been shown to modulate this pathway. nih.gov For instance, galloyl benzamide-based indazole derivatives were studied for their effect on MAPK signaling. nih.gov Additionally, indazole-based sulfonamides have been synthesized and shown to have potential MAPK1 inhibitory activity. mdpi.com The PI3K/AKT/mTOR pathway, another critical signaling network in cancer, has also been targeted by 3-amino-1H-indazole derivatives, with compound W24 showing broad-spectrum antiproliferative activity and inducing apoptosis in gastric cancer cells. nih.gov

G-protein Coupled Receptors (GPCRs): GPCRs are a large family of transmembrane receptors involved in a multitude of physiological processes. nih.gov Indazole-paroxetine hybrid compounds have been synthesized as inhibitors of G protein-coupled receptor kinase 2 (GRK2), a key regulator of GPCR signaling. nih.govnih.gov These hybrids were found to be more potent than their benzodioxole counterparts, although they exhibited less selectivity. nih.gov Another series of indazole arylsulfonamides were identified as allosteric antagonists of the CC-chemokine receptor 4 (CCR4), a GPCR involved in inflammatory responses. acs.org

Indazoles as Scaffolds for Novel Ligand Design and Receptor Binding Studies

The indazole ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can provide useful ligands for more than one type of receptor or enzyme target. researchgate.netbenthamdirect.com This versatility makes it an excellent starting point for the design of new bioactive molecules. benthamdirect.comnih.govnih.gov

The structural features of the indazole nucleus, including its ability to act as both a hydrogen bond donor and acceptor, and the potential for substitution at various positions, allow for the creation of diverse chemical libraries. nih.govnih.gov Researchers have utilized fragment-based screening and de novo design approaches to identify indazole-based pharmacophores for specific targets. nih.govnih.gov For example, a de novo design program was used to identify an indazole-based pharmacophore for inhibiting FGFR kinases. nih.gov Furthermore, the synthesis of indazole/indazolium phosphine (B1218219) ligand scaffolds has been explored for applications in gold(I) catalysis, demonstrating the adaptability of the indazole core beyond medicinal chemistry. nih.govnih.gov

Rational Drug Design Approaches for Indazole-Based Compounds Based on Target Mechanism

Rational drug design, often aided by computational methods, plays a crucial role in the development of potent and selective indazole-based inhibitors. nih.govnih.govmdpi.com Structure-based drug design (SBDD) and computer-aided drug design (CADD) are frequently employed to optimize the interaction between the indazole derivative and its target protein. nih.govnih.gov

Molecular docking simulations are a key tool in this process, allowing researchers to predict the binding modes of designed compounds and understand the structure-activity relationships (SAR). monash.edunih.gov For example, molecular docking was used to explore the interaction mechanisms of indazole-based diarylurea derivatives with the c-kit receptor, guiding the synthesis of compounds with improved antiproliferative activity. nih.gov Similarly, in the development of FGFR4 inhibitors, CADD and structure-based design strategies were instrumental in designing a series of indazole derivatives with enhanced selectivity and antitumor activity. nih.gov The design of second-generation TRK inhibitors also relied on analyzing the binding modes of existing compounds to the TRKA protein to inform a molecular hybridization strategy. nih.gov

Investigations into Molecular Mechanisms of Action for Indazole Derivatives

Understanding the precise molecular mechanisms by which indazole derivatives exert their therapeutic effects is essential for their development as drugs. researchgate.netacs.org These investigations often involve a combination of in vitro cellular assays and in silico modeling.

For instance, studies on the anticancer activity of indazole derivatives have revealed various mechanisms, including the induction of apoptosis (programmed cell death). rsc.orgnih.gov Compound 2f , an indazole derivative, was shown to promote apoptosis in breast cancer cells by upregulating pro-apoptotic proteins like cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2. rsc.org Similarly, compound W24 , a PI3K/AKT/mTOR inhibitor, was found to induce apoptosis in gastric cancer cells by regulating proteins such as Cyclin B1, BAD, and Bcl-xL, and by affecting intracellular reactive oxygen species (ROS) levels and mitochondrial membrane potential. nih.gov Furthermore, investigations into the anti-inflammatory effects of imidazole (B134444) derivatives targeting the p38 MAP kinase have provided insights into the molecular mechanisms underlying their activity. acs.org

Future Research Directions and Academic Challenges

Development of Sustainable and Green Synthetic Methodologies

The synthesis of indazole derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. benthamdirect.com A major focus for future research is the development of sustainable and green synthetic methodologies for 5-Iodo-2,3-dimethyl-2H-indazole and its analogs. benthamdirect.com This involves exploring alternative solvents, catalysts, and reaction conditions that minimize environmental impact.

Recent advancements in green chemistry have highlighted the potential of photocatalysis and the use of heterogeneous catalysts for indazole synthesis. rsc.orgacs.orgresearchgate.net For instance, visible-light-induced reactions and the use of copper oxide nanoparticles supported on activated carbon have shown promise in creating C-N and N-N bonds under milder, more environmentally friendly conditions. acs.orgorganic-chemistry.org The development of one-pot synthesis procedures, which reduce the number of purification steps and solvent usage, is also a key area of interest. organic-chemistry.orgacs.orgorganic-chemistry.org Furthermore, the use of ionic liquids as recyclable solvents and catalysts presents another avenue for greener synthesis of substituted indazoles. jocpr.com

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Indazoles

FeatureTraditional SynthesisGreen/Sustainable Synthesis
Catalysts Often relies on noble metals. Explores earth-abundant metals (e.g., copper), photocatalysts, and metal-free conditions. rsc.orgacs.orgorganic-chemistry.org
Solvents Frequently uses volatile organic compounds (VOCs).Employs water, polyethylene (B3416737) glycol (PEG), or ionic liquids. acs.orgorganic-chemistry.orgjocpr.com
Reaction Conditions May require harsh temperatures and pressures.Aims for milder conditions, including room temperature and visible light. rsc.orgresearchgate.net
Waste Generation Can produce significant byproducts and waste.Focuses on atom economy and one-pot procedures to minimize waste. acs.orgorganic-chemistry.org

Exploration of Novel Reactivity Patterns and Functionalization Opportunities

The iodine atom at the 5-position of this compound offers a versatile handle for further chemical modifications. A significant area of future research lies in exploring novel reactivity patterns and functionalization opportunities at this and other positions of the indazole ring. researchgate.netchim.it This includes the development of new cross-coupling reactions to introduce a wide array of substituents, thereby expanding the chemical space of accessible indazole derivatives. chim.it

Late-stage functionalization via C-H activation is a particularly attractive strategy for modifying the indazole scaffold, as it allows for the direct introduction of functional groups without the need for pre-functionalized starting materials. researchgate.netresearchgate.net Research into regioselective functionalization, particularly at the C3 and C7 positions, will be crucial for synthesizing specific isomers with desired biological activities. chim.itresearchgate.net The development of methods for the introduction of diverse functional groups, including fluoroalkyl groups and complex heterocyclic moieties, will also be a key focus. organic-chemistry.orgresearchgate.net

Integration of Advanced Computational Techniques for Predictive Modeling

The use of advanced computational techniques is becoming increasingly integral to modern drug discovery and materials science. biotech-asia.orgnih.govresearchgate.net For this compound and its analogs, the integration of computational tools for predictive modeling represents a significant academic challenge and a promising research direction. biotech-asia.orgnih.govresearchgate.netscispace.com

Molecular docking and dynamics simulations can be employed to predict the binding affinities and modes of interaction of indazole derivatives with various biological targets, such as protein kinases. biotech-asia.orgnih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) and Group-based QSAR (GQSAR) models can help in identifying the key molecular descriptors that correlate with specific biological activities, guiding the rational design of more potent and selective compounds. researchgate.net Furthermore, computational methods can be used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, allowing for the early identification of candidates with favorable pharmacokinetic profiles. biotech-asia.orgresearchgate.net

Table 2: Key Computational Tools in Indazole Research

Computational TechniqueApplication
Molecular Docking Predicts the preferred orientation of a ligand when bound to a receptor. biotech-asia.orgnih.govresearchgate.net
Molecular Dynamics (MD) Simulations Simulates the time-dependent behavior of a molecular system. researchgate.net
Density Functional Theory (DFT) Studies the electronic structure of molecules to understand their reactivity. nih.gov
QSAR/GQSAR Relates the chemical structure of a series of compounds to their biological activity. researchgate.net
ADMET Prediction Forecasts the pharmacokinetic and toxicity properties of a compound. biotech-asia.orgresearchgate.net

High-Throughput Methodologies for Discovery of New Biological Activities

To accelerate the discovery of new biological activities for indazole compounds, the implementation of high-throughput screening (HTS) methodologies is essential. nih.govtaylorandfrancis.com HTS allows for the rapid testing of large libraries of compounds against a variety of biological targets, significantly speeding up the initial stages of drug discovery. taylorandfrancis.com

The development of robust and miniaturized assays is crucial for the successful application of HTS. taylorandfrancis.com This includes cell-based assays to assess cytotoxicity and specific cellular responses, as well as biochemical assays to measure the inhibition of specific enzymes. nih.govnih.gov The integration of HTS with computational modeling can create a powerful workflow, where virtual screening identifies a smaller, more focused set of compounds for experimental testing. taylorandfrancis.com The use of flow chemistry can also facilitate the rapid synthesis of diverse indazole libraries for HTS campaigns. acs.org

Contribution to the Fundamental Understanding of Structure-Function Relationships

A deep understanding of the relationship between the chemical structure of a molecule and its biological function is the cornerstone of rational drug design. elsevierpure.comdntb.gov.ua Future research on this compound and its analogs will undoubtedly contribute to the fundamental understanding of structure-function relationships within the broader class of substituted indazole frameworks. elsevierpure.comdntb.gov.ua

By systematically modifying the substituents at various positions of the indazole ring and evaluating the resulting changes in biological activity, researchers can build detailed structure-activity relationship (SAR) models. elsevierpure.comdntb.gov.ua These studies will elucidate the importance of specific functional groups and their spatial arrangement for interacting with biological targets. For example, investigating how modifications to the substituent at the 5-position influence kinase inhibitory activity or how changes at the N2-position affect selectivity will provide invaluable insights for the design of future therapeutic agents. nih.govebi.ac.uk

Q & A

Q. What are the optimal synthetic routes for 5-Iodo-2,3-dimethyl-2H-indazole in academic research?

Methodological Answer: The synthesis of this compound can be approached via Friedel-Crafts acylation followed by cyclization. For example, a related indazole derivative was synthesized by converting 2-chloro-5-nitrobenzoic acid to its acid chloride, reacting with 1,2-dichlorobenzene via Friedel-Crafts, and cyclizing with hydrazine hydrate in DMF under reflux . For regioselective iodination, electrophilic substitution or directed metalation strategies (e.g., using iodine monochloride) at the 5-position could be explored. Key challenges include controlling competing side reactions during iodination; purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

  • Spectroscopy: 1H/13C NMR (in CDCl3 or DMSO-d6) confirms substitution patterns and methyl group integration. IR spectroscopy identifies functional groups (e.g., C-I stretch at ~500 cm⁻¹).
  • Crystallography: Single-crystal X-ray diffraction with SHELXL refinement is optimal for resolving heavy-atom (iodine) effects. Use ORTEP-3 for visualizing thermal ellipsoids and molecular packing . For XRD, ensure absorption corrections (e.g., SADABS) due to iodine’s high electron density.

Q. How can common impurities in this compound be identified and mitigated?

Methodological Answer: Impurities often arise from incomplete iodination or demethylation. Analytical strategies include:

  • HPLC-MS: Monitor reaction progress and detect byproducts (e.g., non-iodinated analogs).
  • TLC with iodine staining: Visualize polar impurities.
  • Recrystallization: Use ethanol/water mixtures to isolate pure product. For persistent impurities, optimize reaction stoichiometry (e.g., 1.2 equiv iodine source) and inert gas purging to prevent oxidation .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental reactivity data for this compound be resolved?

Methodological Answer: Discrepancies often stem from solvent effects or unaccounted transition states. Address this by:

  • Multi-scale modeling: Combine DFT (B3LYP/6-31G*) for ground states with MD simulations for solvation dynamics.
  • Experimental validation: Conduct kinetic isotopic labeling (e.g., deuterated substrates) to isolate mechanistic steps.
  • Error analysis frameworks: Apply iterative validation protocols from qualitative research to reconcile outliers .

Q. What strategies are effective for studying reaction mechanisms involving this compound?

Methodological Answer:

  • Trapping intermediates: Quench reactions at varying timepoints (e.g., 0.5–24 h) and analyze via LC-MS or in situ IR. For example, hydrazine intermediates in cyclization were isolated in analogous indazole syntheses .
  • Computational docking: Use molecular modeling (e.g., AutoDock Vina) to predict binding modes in catalytic systems, validated by kinetic assays .

Q. How can crystallographic refinement challenges for this compound be addressed?

Methodological Answer:

  • Heavy-atom phasing: Exploit iodine’s strong anomalous scattering with SHELXD for initial phasing.
  • Absorption correction: Apply SADABS or TWINABS to mitigate absorption errors.
  • Disorder modeling: For methyl groups, use PART instructions in SHELXL to refine split positions. Validate with R1 < 5% and wR2 < 12% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.